ETHYL 3,5-DIFLUOROPICOLINATE
Overview
Description
ETHYL 3,5-DIFLUOROPICOLINATE is a synthetic organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol. This compound has garnered significant interest due to its unique physical and chemical properties, which make it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Ethyl 3,5-difluoropyridine-2-carboxylate is a synthetic organic compound
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.
Biochemical Pathways
, suggesting that they may interact with biochemical pathways related to these conditions.
Result of Action
As a fluoropyridine, it is known to have reduced basicity and is usually less reactive than its chlorinated and brominated analogues . These properties could influence its biological activity.
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-difluoropyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
Ethyl 3,5-difluoropyridine-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3,5-difluoropyridine-2-carboxylate involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in metabolic and stress response pathways. The compound’s ability to modulate enzyme activity and gene expression underlies its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3,5-difluoropyridine-2-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of Ethyl 3,5-difluoropyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage.
Metabolic Pathways
Ethyl 3,5-difluoropyridine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s influence on metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl 3,5-difluoropyridine-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and overall effectiveness.
Subcellular Localization
The subcellular localization of Ethyl 3,5-difluoropyridine-2-carboxylate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of ETHYL 3,5-DIFLUOROPICOLINATE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3,5-DIFLUOROPICOLINATE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) can be used for diazotization and subsequent substitution reactions.
Oxidation Reactions: Potassium permanganate (KMnO4) or other oxidizing agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .
Scientific Research Applications
ETHYL 3,5-DIFLUOROPICOLINATE has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential use in pharmaceuticals due to their unique pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to improve the efficacy and environmental profile of these products.
Comparison with Similar Compounds
2-Fluoropyridine: A fluorinated pyridine with a single fluorine atom at the 2-position.
3-Fluoropyridine: A fluorinated pyridine with a single fluorine atom at the 3-position.
4-Fluoropyridine: A fluorinated pyridine with a single fluorine atom at the 4-position.
Comparison: ETHYL 3,5-DIFLUOROPICOLINATE is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, which significantly alters its chemical and physical properties compared to mono-fluorinated pyridines .
Properties
IUPAC Name |
ethyl 3,5-difluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJJUULFRUNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673272 | |
Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065267-10-8 | |
Record name | Ethyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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